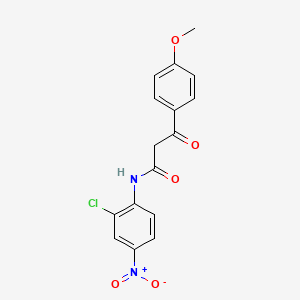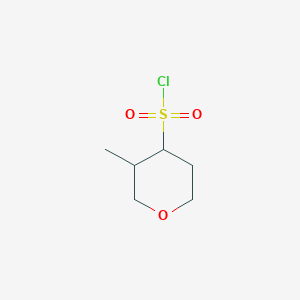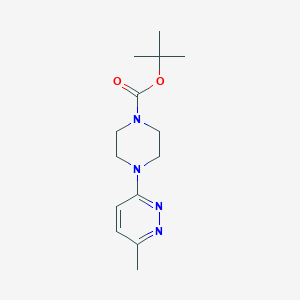
N-(2-Chloro-4-nitrophenyl)-3-(4-methoxyphenyl)-3-oxopropanamide
説明
N-(2-Chloro-4-nitrophenyl)-3-(4-methoxyphenyl)-3-oxopropanamide (CNP) is a synthetic chemical compound that has been studied and used in scientific research for its potential applications in biochemical and physiological studies. CNP is a nitroaryl compound, which is a type of chemical compound that contains a nitro group (-NO2) and an aryl group (aromatic ring). CNP has a wide range of uses in scientific research due to its unique properties and its ability to interact with other molecules.
科学的研究の応用
Synthesis and Structural Studies
- Synthesis and Characterization : N-(2-Chloro-4-nitrophenyl)-3-(4-methoxyphenyl)-3-oxopropanamide and its derivatives have been synthesized and characterized using various spectroscopic techniques, revealing their molecular structures and properties (Pandey et al., 2020).
Biological and Pharmacological Activities
- Cytotoxicity Against Cancer Cell Lines : Certain derivatives of this compound have shown promising cytotoxic properties against various human cancer cell lines, indicating potential applications in cancer research and therapy (Pandey et al., 2019).
Chemical Properties and Reactions
Photochemical and Electrochemical Properties : The compound's derivatives have been studied for their photochemical and electrochemical behaviors, which could have implications in materials science and photodynamic therapy (Sobolčiak et al., 2013).
Environmental Degradation Studies : Studies on related compounds have provided insights into their environmental degradation pathways, which is crucial for understanding their environmental impact and for developing remediation strategies (Pignatello & Sun, 1995).
Antimicrobial Activities
- Antimicrobial Potential : Some derivatives have demonstrated potent antimicrobial activity against various pathogens, suggesting their potential use in developing new antimicrobial agents (Halve et al., 2007).
Agricultural Applications
- Nematicidal Activity : Certain derivatives have shown nematicidal activity, highlighting their potential use in agriculture for pest control (Kumari et al., 2014).
Molecular Interactions and Structural Analysis
- Crystal Structure Analysis : The crystal structures of some derivatives have been analyzed, providing valuable information on their molecular interactions and stability, which is essential for their potential applications in various fields (Pandey et al., 2019).
Photophysical and Quantum Chemical Studies
- Quantum Chemical Insights : Studies have been conducted on the quantum chemical properties of the compound's derivatives, exploring their electronic structures and photophysical properties (Khalid et al., 2020).
Photochromism and Prototropic Tautomerism
- Photochromism : Research on related compounds has investigated their photochromic properties, which could be valuable in developing photo-responsive materials (Ito et al., 2011).
特性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-(4-methoxyphenyl)-3-oxopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-24-12-5-2-10(3-6-12)15(20)9-16(21)18-14-7-4-11(19(22)23)8-13(14)17/h2-8H,9H2,1H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHPCIZXJFGDSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1376035.png)



![Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B1376039.png)




![1-(4-Acetylphenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1376047.png)

![7-Bromo-4-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1376051.png)

![Benzyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B1376055.png)
